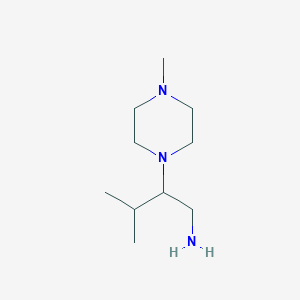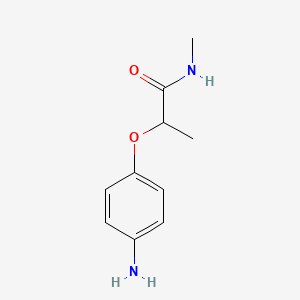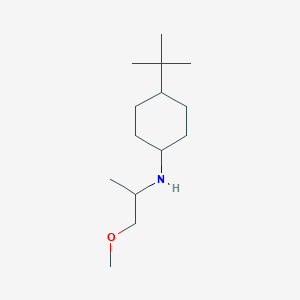
3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For “3-methyl-2-(4-methylpiperazin-1-yl)butanoic acid”, the InChI code is "1S/C10H20N2O2/c1-8(2)9(10(13)14)12-6-4-11(3)5-7-12/h8-9H,4-7H2,1-3H3,(H,13,14)" . For “2-methyl-4-(4-methylpiperazin-1-yl)butan-2-amine”, the InChI code is "1S/C10H23N3/c1-10(2,11)4-5-13-8-6-12(3)7-9-13/h4-9,11H2,1-3H3" .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound, with the CAS number 929343-94-2, is utilized in the development of new pharmaceuticals. Its structure is conducive to binding with various receptors in the body, making it a valuable candidate for the creation of drugs targeting neurological disorders due to its piperazine moiety .
Chemical Synthesis
As a building block in chemical synthesis, 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine is used to synthesize more complex molecules. Its reactivity with various chemical groups allows for the creation of diverse compounds with potential applications in different industries .
Toxicology
The compound’s safety profile is assessed in toxicological studies. Its effects on biological systems at various concentrations are crucial for determining its potential as a safe pharmaceutical agent .
Analytical Chemistry
In analytical chemistry, this compound can serve as a standard or reagent in chromatography and spectrometry. Its well-defined properties allow for accurate calibration and measurement in analytical procedures.
Safety and Hazards
The safety and hazards of a compound are usually represented by its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms, signal word, hazard statements, and precautionary statements. For “3-methyl-2-(4-methylpiperazin-1-yl)butanoic acid”, the GHS pictograms indicate that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The signal word is "Warning" . For “2-methyl-4-(4-methylpiperazin-1-yl)butan-2-amine”, the GHS pictograms indicate that it’s harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. The signal word is "Danger" .
Propiedades
IUPAC Name |
3-methyl-2-(4-methylpiperazin-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-9(2)10(8-11)13-6-4-12(3)5-7-13/h9-10H,4-8,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOHMOAESFGOTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1461435.png)
![Ethyl 2-[(propan-2-yl)amino]benzoate](/img/structure/B1461437.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one](/img/structure/B1461438.png)

amine](/img/structure/B1461441.png)






![2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B1461454.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461456.png)
